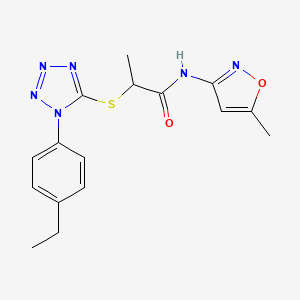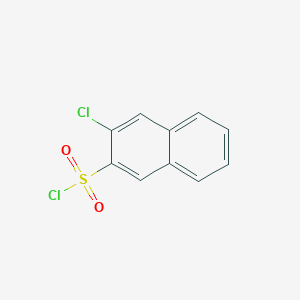
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as DQ-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to interact with various proteins such as p53, Bcl-2, and caspase-3.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest, promoting apoptosis, reducing oxidative stress, and improving cognitive and motor function. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
For 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and development of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione derivatives with improved pharmacological properties. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can also be studied in combination with other compounds to enhance its therapeutic efficacy.
合成法
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione involves the condensation of 1,2-dimethyl-3-indolylacetic acid and 3,4-dihydroquinolin-2-one in the presence of a dehydrating agent. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione.
科学的研究の応用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(16-10-4-6-12-18(16)22(14)2)20(24)21(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCXKMSJWALHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

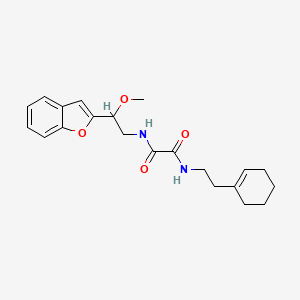
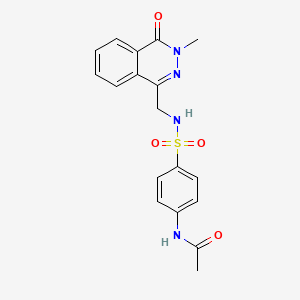
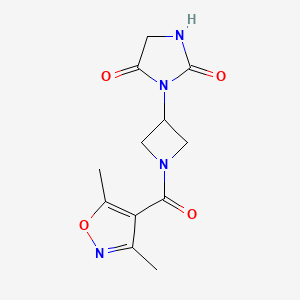
![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)
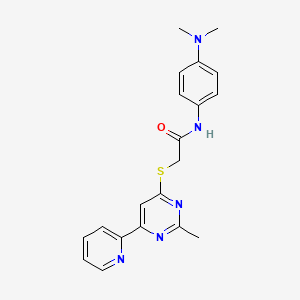
![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
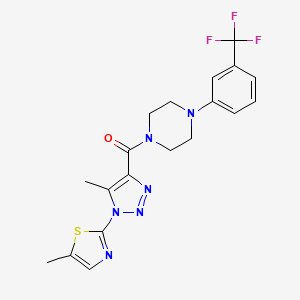
![1-[(Adamantan-1-yl)methoxy]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride](/img/structure/B2617615.png)
